Antibacterial Target Class Engagement: DNA Ligase Inhibition Potential vs. 1-(2,4-Dimethylbenzyl) Analog
The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is a recognized pharmacophore for inhibition of bacterial NAD+-dependent DNA ligase (LigA) [1]. The 1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been co-crystallized with Staphylococcus aureus LigA (PDB 3PN1) and demonstrates broad-spectrum antibacterial activity [1]. While direct IC50 data for the target compound are not publicly available, the presence of the 3,4-dichloro substitution on the N-phenyl ring and the unsubstituted benzyl at N1 creates a distinct electrostatic and steric environment predicted to alter hydrogen bonding with the adenine-binding pocket relative to the 2,4-dimethylbenzyl analog [2]. This influences binding mode, resistance profile, and spectrum of activity.
| Evidence Dimension | Bacterial DNA ligase inhibition mode and antibacterial spectrum |
|---|---|
| Target Compound Data | Specific IC50 not publicly reported; predicted to engage LigA based on conserved 6-oxo-1,6-dihydropyridine-3-carboxamide core. |
| Comparator Or Baseline | 1-(2,4-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Co-crystallized with S. aureus LigA (PDB 3PN1); IC50 against LigA and MIC values against S. aureus, E. coli, etc. reported. |
| Quantified Difference | No direct quantitative comparison available; structural divergence at N1 and N-aryl positions implies non-interchangeable activity. |
| Conditions | Biochemical enzyme inhibition assay and X-ray crystallography (PDB 3PN1); antibacterial susceptibility testing per CLSI guidelines. |
Why This Matters
Demonstrates that N1 and N-aryl modifications significantly impact target potency and spectrum, making the specific substitution pattern critical for LigA-targeted antibacterial research.
- [1] Mills, S. D.; Eakin, A. E.; Buurman, E. T.; et al. Novel Bacterial NAD+-Dependent DNA Ligase Inhibitors with Broad-Spectrum Activity and Antibacterial Efficacy In Vivo. Antimicrobial Agents and Chemotherapy 2011, 55 (3), 1088–1096. View Source
- [2] Stokes, S. S.; Huynh, H.; Gowravaram, M.; et al. Discovery of Bacterial NAD+-Dependent DNA Ligase Inhibitors: Optimization of Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters 2011, 21 (17), 5215–5218. View Source
